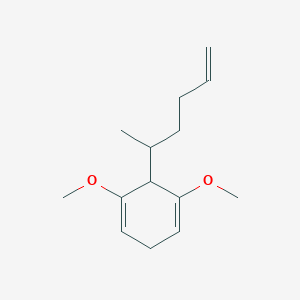
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring substituted with a hex-5-en-2-yl group and two methoxy groups
Méthodes De Préparation
The synthesis of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the reaction of hex-5-en-2-yl methanesulfonate with a suitable cyclohexa-1,4-diene precursor under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be compared with similar compounds such as:
N-hex-5-en-2-ylidenehydroxylamine: This compound has a similar hex-5-en-2-yl group but differs in its functional groups and overall structure.
β’-amino-α,β-unsaturated ketones: These compounds share some structural similarities and are used in similar research applications.
The uniqueness of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4
Propriétés
Numéro CAS |
77283-86-4 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
6-hex-5-en-2-yl-1,5-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C14H22O2/c1-5-6-8-11(2)14-12(15-3)9-7-10-13(14)16-4/h5,9-11,14H,1,6-8H2,2-4H3 |
Clé InChI |
PTDCTTDGGLYOPK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)C1C(=CCC=C1OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



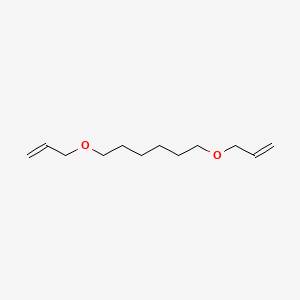
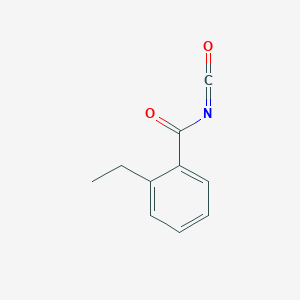
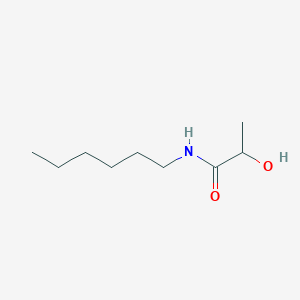
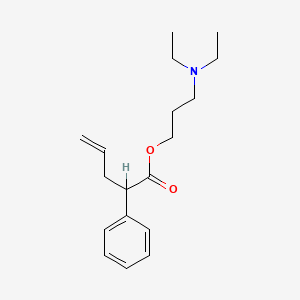
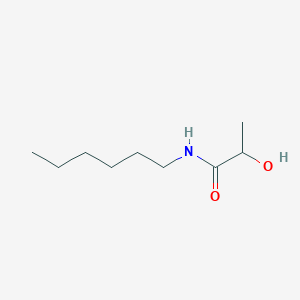

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
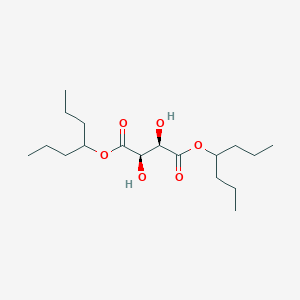
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
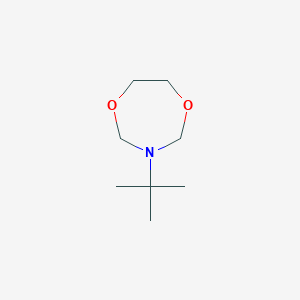
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
